Z-O-tert-butyl-L-threonine benzyl ester
Description
Historical Context and Evolution of Amino Acid Protecting Group Strategies in Organic Synthesis
The concept of protecting functional groups to achieve chemoselectivity in chemical reactions dates back to the early days of organic synthesis. In the context of peptide synthesis, the challenge of selectively forming an amide bond between the carboxyl group of one amino acid and the amino group of another, without uncontrolled polymerization, necessitated the development of effective protecting group strategies. biosynth.comlabinsights.nl
Early efforts in the 20th century laid the groundwork for modern peptide chemistry. The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement. acs.org This group could be introduced to the amino group and later removed by catalytic hydrogenolysis, a method that generally did not affect the newly formed peptide bond. organic-chemistry.orgcommonorganicchemistry.comyoutube.com
The advent of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield in the 1960s, revolutionized the field and further underscored the need for a diverse and compatible set of protecting groups. peptide.compeptide.com This era saw the rise of the tert-butoxycarbonyl (Boc) group for N-terminal protection, which was labile to acid. peptide.com The combination of Boc for the α-amino group and benzyl-based protecting groups for side chains and the C-terminus (the Boc/Bzl strategy) became a widely adopted methodology. biosynth.comnih.gov
However, the quest for greater efficiency, milder reaction conditions, and the ability to synthesize increasingly complex peptides spurred the development of orthogonal protecting group strategies. acs.org The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under basic conditions, provided a crucial alternative to the acid-labile Boc group. nih.gov This led to the development of the Fmoc/tBu strategy, where the Fmoc group protects the N-terminus and acid-labile tert-butyl-based groups protect the side chains. biosynth.comiris-biotech.de The evolution of these strategies created a demand for amino acid building blocks with a variety of protecting group combinations to suit different synthetic designs, leading to the development of versatile intermediates like Z-O-tert-butyl-L-threonine benzyl (B1604629) ester.
The Strategic Role of Orthogonal Protecting Groups (Z, tert-Butyl Ether, Benzyl Ester) in Complex Molecule Construction
Orthogonal protecting groups are a set of distinct protecting groups that can be removed in any order under specific and non-interfering reaction conditions. biosynth.comiris-biotech.de This concept is of paramount importance in the synthesis of complex molecules with multiple functional groups, as it allows for the selective deprotection and modification of specific sites within the molecule. researchgate.net
The combination of the benzyloxycarbonyl (Z), tert-butyl ether, and benzyl ester protecting groups in Z-O-tert-butyl-L-threonine benzyl ester exemplifies a powerful orthogonal system. Each of these groups can be cleaved under a unique set of conditions, providing the synthetic chemist with a high degree of control over the synthetic route.
Benzyloxycarbonyl (Z or Cbz) Group: This group is primarily removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). organic-chemistry.orgcommonorganicchemistry.comyoutube.com It is generally stable to the acidic and basic conditions used to remove many other protecting groups.
tert-Butyl Ether: This group is highly stable to a wide range of reaction conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). organic-chemistry.orgpeptide.com It is resistant to the hydrogenolysis conditions used to remove the Z group and the conditions for cleaving benzyl esters.
Benzyl Ester (OBzl): Similar to the Z group, the benzyl ester is typically removed by catalytic hydrogenolysis. organic-chemistry.orgjk-sci.com However, it can also be cleaved under different conditions than the Z group in some instances, for example, through the use of specific Lewis acids or other reductive methods that may leave the Z group intact under carefully controlled conditions. dal.ca
This orthogonality allows for a stepwise deprotection strategy. For instance, the benzyl ester could potentially be removed while the Z and tert-butyl ether groups remain, allowing for chain extension at the C-terminus. Subsequently, the Z group could be removed to expose the N-terminus for further reaction, and finally, the tert-butyl ether could be cleaved to reveal the hydroxyl group. This level of control is crucial for the synthesis of branched peptides, cyclic peptides, and other complex molecular architectures. sigmaaldrich.com
Interactive Data Table: Deprotection Conditions for Orthogonal Protecting Groups
| Protecting Group | Common Deprotection Reagents | Conditions | Stability |
| Benzyloxycarbonyl (Z) | H₂, Pd/C | Catalytic Hydrogenolysis | Stable to mild acid and base |
| tert-Butyl Ether (tBu) | Trifluoroacetic Acid (TFA) | Strong Acid | Stable to hydrogenolysis and mild base |
| Benzyl Ester (OBzl) | H₂, Pd/C | Catalytic Hydrogenolysis | Stable to mild acid and base |
Overview of this compound as a Versatile Synthetic Intermediate
This compound serves as a highly valuable and versatile intermediate in advanced organic synthesis due to the strategic protection of its three functional groups. This strategic protection provides stability and allows for the selective manipulation of the molecule during the construction of complex structures. Its utility is particularly pronounced in the synthesis of peptides and other chiral molecules where the specific stereochemistry of the threonine residue is critical.
L-Threonine is one of the proteinogenic amino acids that possesses two chiral centers, at the α-carbon (2S configuration) and the β-carbon (3R configuration). biosynth.com This distinct stereochemistry makes it a valuable chiral building block in asymmetric synthesis. The precise three-dimensional arrangement of its atoms is crucial for the biological activity of many peptides and proteins.
During a multi-step synthesis, there is often a risk of racemization, particularly at the α-carbon of amino acids, which can lead to a mixture of stereoisomers and a loss of biological activity. The use of a fully protected amino acid derivative like this compound helps to mitigate this risk. By protecting the amino and carboxyl groups, the propensity for side reactions that can lead to epimerization is significantly reduced. biosynth.com This ensures that the stereochemical integrity of the L-threonine residue is maintained throughout the synthetic sequence, which is a critical consideration in the synthesis of stereochemically pure target molecules.
The simultaneous protection of the α-amino, side-chain hydroxyl, and C-terminal carboxyl groups of threonine is a deliberate strategy to prevent a host of potential side reactions during synthesis. biosynth.compeptide.com
Protection of the α-Amino Group (Z-group): The amino group is nucleophilic and would otherwise react with activated carboxyl groups, leading to uncontrolled polymerization. The Z-group effectively masks this reactivity, allowing for the selective formation of a peptide bond at the C-terminus. peptide.com
Protection of the Side-Chain Hydroxyl Group (tert-Butyl Ether): The hydroxyl group of threonine can also be nucleophilic and can undergo acylation during coupling reactions, leading to the formation of ester byproducts. peptide.comcore.ac.uk This is a common side reaction in peptide synthesis, and protecting the hydroxyl group as a tert-butyl ether prevents this unwanted reaction. peptide.comiris-biotech.de The bulkiness of the tert-butyl group also provides steric hindrance that can influence the conformation of the peptide backbone.
Protection of the C-Terminal Carboxyl Group (Benzyl Ester): The carboxylic acid is activated during peptide bond formation to make it more reactive towards the incoming amino group. If the carboxyl group of the threonine building block were not protected, it could self-react or react with other nucleophiles in the reaction mixture. The benzyl ester prevents these side reactions and allows for the controlled elongation of the peptide chain. biosynth.com
In essence, the multi-functional group protection strategy embodied in this compound is a testament to the precision required in modern organic synthesis. It allows chemists to orchestrate complex reaction sequences with a high degree of control, ensuring the formation of the desired product with high purity and stereochemical integrity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-17(29-23(2,3)4)20(21(25)27-15-18-11-7-5-8-12-18)24-22(26)28-16-19-13-9-6-10-14-19/h5-14,17,20H,15-16H2,1-4H3,(H,24,26)/t17-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBIFVMIYWAGA-XLIONFOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475648 | |
| Record name | Benzyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212632-22-9 | |
| Record name | Benzyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Threonine, N-Benzyloxycarbonyl-, O-tert-Butyl, benzylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Z O Tert Butyl L Threonine Benzyl Ester
Convergent and Linear Synthesis Pathways for Z-O-tert-butyl-L-threonine Benzyl (B1604629) Ester
The construction of Z-O-tert-butyl-L-threonine benzyl ester can be approached through two primary strategic frameworks: linear and convergent synthesis.
The typical and most practical approach for this specific compound is a linear synthesis, which involves the stepwise introduction of the required protecting groups onto the L-threonine backbone. The sequence of these steps—amine protection, hydroxyl group protection, and carboxyl group esterification—is crucial for minimizing side reactions and maximizing regioselectivity.
Stepwise Introduction of Carbobenzyloxy (Z) Amine Protection
The introduction of the carbobenzyloxy (Z or Cbz) group is a foundational step in peptide chemistry for the temporary protection of the α-amino group. researchgate.netlibretexts.org This urethane-type protecting group is stable under a range of conditions but can be readily removed when needed, typically by catalytic hydrogenolysis. gcwgandhinagar.com The Z-group is introduced by reacting the amino group of a threonine derivative with an appropriate reagent, most commonly benzyl chloroformate (Cbz-Cl).
The successful N-protection of a threonine ester with the Z-group hinges on the careful optimization of reaction conditions to maximize yield and ensure the purity of the resulting N-protected product. The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrogen chloride by-product generated during the acylation.
Key parameters for optimization include the choice of base, solvent system, temperature, and the rate of reagent addition. Organic bases such as triethylamine (B128534) or pyridine (B92270) can also be used in anhydrous organic solvents. Controlling the temperature, often between 0 °C and room temperature, is critical to prevent side reactions and potential racemization.
Table 1: Optimization Parameters for Z-Protection of Amino Esters
| Parameter | Condition | Rationale & Findings |
|---|---|---|
| Z-Reagent | Benzyl Chloroformate (Cbz-Cl) | Standard, commercially available, and highly reactive acylating agent for forming the stable urethane (B1682113) linkage. |
| Base | Sodium Carbonate, Sodium Bicarbonate, Triethylamine (TEA) | An inorganic base in a biphasic system (e.g., water/dioxane) or an organic base like TEA in a solvent such as dichloromethane (B109758) (DCM) is used to scavenge HCl. The choice affects reaction rate and work-up procedure. |
| Solvent | Dioxane/Water, THF/Water, Dichloromethane (DCM) | A biphasic system helps control reactivity and pH. Anhydrous organic solvents are used with organic bases. |
| Temperature | 0 °C to Room Temperature | Low temperature minimizes the risk of dipeptide formation and other side reactions. The exothermic nature of the reaction requires careful temperature control. |
| pH Control | Maintained at pH 8-10 | Keeping the amino group deprotonated and nucleophilic while minimizing hydrolysis of the Cbz-Cl reagent is crucial for high efficiency. |
A primary concern during the introduction of the Z-group using benzyl chloroformate is the formation of dipeptide impurities. wiley-vch.de This side reaction can occur when the chloroformate reagent activates the carboxyl group of the N-protected amino acid to form a mixed anhydride (B1165640). This activated intermediate can then react with another molecule of the starting amino ester, leading to the undesired dipeptide. researchgate.netwiley-vch.de
Mitigation Strategies:
Slow Reagent Addition: Adding the benzyl chloroformate slowly to the reaction mixture at a controlled low temperature minimizes its concentration at any given time, thus disfavoring the formation of the mixed anhydride intermediate.
Strict pH and Temperature Control: Maintaining optimal pH ensures the amino group remains the most reactive nucleophile, and low temperatures suppress the rates of side reactions.
Use of Pre-formed Esters: When the starting material is an amino acid ester (e.g., L-threonine benzyl ester), the free carboxylic acid is already protected, which inherently prevents the formation of the problematic mixed anhydride, thereby circumventing this specific side reaction.
Regioselective tert-Butylation of the Hydroxyl Group
A critical step in the synthesis is the regioselective protection of the secondary hydroxyl group of the threonine side chain as a tert-butyl ether. This must be accomplished without affecting the other functional groups, namely the Z-protected amine and the benzyl-protected carboxyl group. The tert-butyl group is advantageous as it is stable to many reagents but can be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com
The etherification of the hydroxyl group is typically achieved under acidic conditions using a source of the tert-butyl cation. The two most common reagents for this transformation are isobutene and tert-butanol (B103910).
Isobutene: This is a widely used and effective reagent for tert-butylation. The reaction involves treating the Z-protected threonine benzyl ester with an excess of liquefied isobutene in a suitable organic solvent (like dichloromethane or dioxane) in the presence of a strong acid catalyst. google.com The catalyst protonates the isobutene to generate the tert-butyl cation, which is then attacked by the nucleophilic hydroxyl group.
tert-Butanol: As an alternative to gaseous isobutene, liquid tert-butanol can serve as the tert-butylating agent. bohrium.com This method often requires an activating agent to facilitate the formation of the tert-butyl cation. A common system involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) with tert-butanol. researchgate.net Patents have also described the use of solid acid catalysts, such as ZSM-5 supported silicotungstic acid, which can improve the ease of handling and work-up, making the process more suitable for industrial applications. google.com
Table 2: Comparison of tert-Butylation Reagents
| Reagent | Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Isobutene | H₂SO₄, p-Toluenesulfonic acid (PTSA) google.com | High reactivity; clean reaction as the only by-product is the consumed proton. | Requires handling of a flammable gas, often under pressure in a sealed vessel. |
| tert-Butanol | BF₃·OEt₂, Solid Acids (e.g., supported silicotungstic acid) google.combohrium.com | Easier to handle (liquid); can be driven to completion with excess reagent. | May require stoichiometric activating agents; catalyst removal can be more complex depending on the system used. |
The kinetics of the tert-butylation reaction are strongly dependent on the concentration of the acid catalyst, temperature, and the pressure if isobutene is used. The reaction proceeds via the formation of a key intermediate, the tert-butyl cation, and the rate is influenced by the stability of this cation and the nucleophilicity of the hydroxyl group.
Achieving high regioselectivity —the preferential reaction at the side-chain hydroxyl group—is the foremost challenge. The synthetic sequence is designed to ensure this selectivity. By first protecting the amine with the Z-group and the carboxylic acid as a benzyl ester, other potentially reactive sites are masked. The urethane nitrogen of the Z-group is non-nucleophilic, and the benzyl ester is stable under the acidic conditions used for tert-butylation. Therefore, the hydroxyl group is the most available and reactive nucleophile for trapping the tert-butyl cation, directing the reaction to the desired O-tert-butyl product with high selectivity.
Formation of the Benzyl Ester Carboxyl Protection
The protection of the carboxylic acid moiety as a benzyl ester is a fundamental step in the synthesis of this compound. This transformation prevents the carboxyl group from participating in undesired reactions during subsequent synthetic manipulations.
The formation of the benzyl ester is typically achieved through Fischer-Speier esterification or by using benzyl halides. A common method involves the reaction of the N- and O-protected threonine derivative with benzyl alcohol in the presence of an acid catalyst. google.comresearchgate.net The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions. Solvents such as toluene (B28343) or cyclohexane (B81311) are often employed to facilitate the azeotropic removal of water, thereby driving the equilibrium towards the ester product. researchgate.net
Alternative methods include the use of benzyl bromide or benzyl chloride in the presence of a base like triethylamine or cesium carbonate to neutralize the hydrohalic acid byproduct. orgsyn.org The reaction conditions, including temperature and reaction time, are optimized to ensure complete esterification while avoiding racemization. For instance, a reaction might be carried out at temperatures ranging from 0°C to 100°C for a duration of 2 to 48 hours. google.com
Table 1: Comparison of Benzyl Esterification Methodologies
| Method | Reagents | Catalyst | Solvent | Key Features |
|---|---|---|---|---|
| Fischer-Speier | Benzyl alcohol | p-Toluenesulfonic acid | Toluene, Cyclohexane | Azeotropic removal of water drives the reaction. |
| Benzyl Halide | Benzyl bromide, Benzyl chloride | Triethylamine, Cesium carbonate | Dichloromethane, Ethyl acetate (B1210297) | Neutralization of acid byproduct is required. |
A variety of catalysts can be employed to promote the esterification reaction. Acid catalysts are most common for Fischer-Speier esterification, with p-toluenesulfonic acid being a popular choice due to its efficacy and relatively mild nature. researchgate.net Sulfuric acid is also used, but its strong acidity can sometimes lead to side reactions. thieme-connect.de
For methods involving benzyl halides, the choice of base is critical. Weak, non-nucleophilic bases are preferred to avoid competing reactions. Triethylamine is widely used for this purpose. In some cases, solid-supported catalysts are being explored to simplify purification and improve the sustainability of the process.
Enantioselective Synthesis and Stereochemical Control
The biological activity of peptides and other chiral molecules is highly dependent on their stereochemistry. Therefore, maintaining the chiral integrity of the L-threonine core throughout the multi-step synthesis of this compound is of paramount importance.
The synthesis of this compound involves several steps where the stereocenter at the α-carbon is vulnerable to racemization. The protection of the α-amino group with the benzyloxycarbonyl (Z) group is a key strategy to prevent this. The urethane-type protecting group reduces the acidity of the α-proton, making it less susceptible to epimerization under both acidic and basic conditions encountered during subsequent reactions. nih.gov
The sequence of protection steps is also critical. Typically, the amino group is protected first, followed by the side-chain hydroxyl group, and finally the carboxyl group. This strategic order minimizes the exposure of the unprotected, and therefore more reactive, functionalities to conditions that could compromise chiral purity. The use of biocatalytic methods, such as those employing enzymes like threonine aldolases, is also being explored to achieve high stereoselectivity in the formation of the amino alcohol core. nih.govnih.gov
Racemization in amino acid derivatives often proceeds through the formation of an oxazolone (B7731731) intermediate, particularly during the activation of the carboxyl group for peptide coupling. acs.org While the benzyl ester itself is relatively stable, the conditions used for its formation and subsequent reactions must be carefully controlled.
Key strategies to prevent racemization include:
Use of Urethane Protecting Groups: As mentioned, the Z-group significantly reduces the risk of racemization. nih.gov
Mild Reaction Conditions: Avoiding high temperatures and strong bases is crucial. The use of weaker bases like N-methylmorpholine (NMM) over diisopropylethylamine (DIEA) can be beneficial. highfine.com
Coupling Additives: In subsequent peptide synthesis steps, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming less reactive activated esters. highfine.com
Careful Choice of Coupling Reagents: The selection of the coupling reagent can have a significant impact on the level of racemization. nih.gov
Table 2: Racemization Prevention Strategies
| Strategy | Mechanism | Examples |
|---|---|---|
| Protecting Group Selection | Reduces acidity of α-proton. | Benzyloxycarbonyl (Z), Fmoc |
| Reaction Condition Control | Minimizes conditions that favor epimerization. | Low temperatures, use of non-nucleophilic bases |
| Use of Additives | Forms less racemization-prone activated esters. | HOBt, HOAt, Oxyma |
Green Chemistry Approaches and Sustainable Synthetic Routes
The pharmaceutical and chemical industries are increasingly focusing on developing more environmentally friendly and sustainable manufacturing processes. This includes the synthesis of protected amino acids like this compound.
Key principles of green chemistry being applied include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous solvents like dichloromethane and dimethylformamide with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. researchgate.net
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This includes the use of solid-supported catalysts that can be easily recovered and reused. google.com
Renewable Feedstocks: Exploring the use of bio-based starting materials and enzymatic processes. nih.govrsc.org
Recent research has focused on developing solvent-free reaction conditions and utilizing water as a solvent for certain synthetic steps, mimicking nature's biosynthetic pathways. greentech.fr For instance, some esterification reactions can be performed under vacuum without a solvent, with water being the only byproduct. organic-chemistry.org Furthermore, enzymatic methods for the synthesis of chiral amino alcohols offer a promising sustainable alternative to traditional chemical methods, often proceeding with high stereoselectivity under mild conditions. nih.govresearchgate.netresearchgate.net The development of minimal-protection strategies in solid-phase peptide synthesis also contributes to greener processes by reducing the number of synthetic steps and the amount of waste generated. researchgate.net
Development of Solvent-Free or Aqueous Reaction Systems
The pursuit of greener synthesis has led to the investigation of reaction conditions that minimize or eliminate the use of traditional organic solvents. While direct solvent-free or aqueous synthesis of this compound is an area of ongoing research, the principles are well-established in the synthesis of related amino acid derivatives. The focus is on improving the environmental footprint by reducing solvent-related waste, which constitutes a major part of chemical refuse.
Research into the synthesis of N-nitroso compounds has demonstrated the feasibility of solvent-free conditions using reagents like tert-butyl nitrite (B80452) (TBN). rsc.org These reactions proceed efficiently at room temperature, offering high yields and simple isolation procedures without the need for a solvent medium. rsc.org This approach highlights the potential for developing a solvent-free process for the protection and esterification steps in the synthesis of complex amino acid derivatives like this compound.
Furthermore, the replacement of hazardous solvents with greener alternatives is a key strategy. In the preparation of various amino acid benzyl esters, hazardous solvents such as benzene (B151609) and carbon tetrachloride have been successfully replaced with cyclohexane for the azeotropic removal of water. nih.govresearchgate.net Similarly, green ethers like methyl-tetrahydrofuran (Me-THF) have been employed for the synthesis of other amino acid esters, avoiding racemization and decomposition issues associated with other solvents. nih.gov The use of propylene (B89431) carbonate has also been shown to be an effective green polar aprotic solvent, replacing dichloromethane and DMF in peptide synthesis with comparable or better yields. wordpress.com
Aqueous systems also present a promising, environmentally benign alternative. For instance, aqueous phosphoric acid has been effectively used for the deprotection of tert-butyl esters and ethers, showcasing the potential of water as a reaction medium in specific synthetic transformations. organic-chemistry.org
The table below summarizes findings on the use of greener solvent systems in the synthesis of related amino acid derivatives, indicating a clear path toward developing similar systems for this compound.
| Amino Acid Derivative | Greener Solvent/Condition | Traditional Solvent Replaced | Key Finding | Reference |
| Various Amino Acid Benzyl Esters | Cyclohexane | Benzene, Carbon Tetrachloride | Efficient water removal without using hazardous solvents. nih.govresearchgate.net | nih.govresearchgate.net |
| Methionine Benzyl Ester | Methyl-tetrahydrofuran (Me-THF) | Toluene, CPME, TAME | Avoids racemization and decomposition. nih.gov | nih.gov |
| Various Peptides | Propylene Carbonate | Dichloromethane, DMF | Comparable or better yields in coupling and deprotection reactions. wordpress.com | wordpress.com |
| N-Nitroso Compounds | Solvent-Free | Not Applicable | High yields, metal and acid-free conditions, easy isolation. rsc.org | rsc.org |
Utilization of Heterogeneous Catalysis for Reduced Environmental Impact
Heterogeneous catalysts are pivotal in developing sustainable chemical processes. Their primary advantage lies in their easy separation from the reaction mixture, enabling catalyst recycling and minimizing waste. This approach is particularly relevant for the synthesis of O-tert-butylated amino acids, a key step in the production of this compound.
A notable advancement is the use of solid acid catalysts for the tert-butylation of L-threonine. One such method employs a ZSM-5 supported silicotungstic acid catalyst to produce O-tert-butyl-L-threonine tert-butyl ester with high yield and purity. google.com This process is designed for industrial-scale production, highlighting its practicality and efficiency. google.com The catalyst is robust and can be recovered and reused, significantly lowering the environmental impact of the synthesis. google.com
Another innovative approach utilizes a solid superacid composite system based on SO₄²⁻ as a catalyst for the synthesis of O-tert-butyl-L-threonine tert-butyl ester acetate salt from L-threonine and isobutene. google.com This method operates at room temperature and boasts moderate reaction conditions, few side reactions, and high product purity. google.com The simplification of the purification process, which involves distillation, further reduces energy consumption. google.com
The synthesis of amino acid tert-butyl esters, in general, has benefited from heterogeneous catalysis. For instance, reacting an amino acid with isobutylene (B52900) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) or silica-impregnated H₂SO₄ provides an alternative to using sulfuric acid in solution, which can lead to longer reaction times and purification challenges. google.com
The following table details research findings on the use of heterogeneous catalysts in the synthesis of O-tert-butylated threonine derivatives.
| Catalyst | Reactants | Product | Yield | Purity | Key Advantages | Reference |
| ZSM-5 supported silicotungstic acid | L-threonine, tert-butyl alcohol or tert-butyl methyl ether | O-tert-butyl-L-threonine tert-butyl ester | >80% | >99% | Simple process, suitable for industrial production. google.com | google.com |
| Solid superacid composite system (SO₄²⁻ based) | L-threonine, Isobutene | O-tert-butyl-L-threonine tert-butyl ester acetate salt | Not specified | High | Room temperature, moderate conditions, few side reactions, simplified purification. google.com | google.com |
| Silica (B1680970) impregnated H₂SO₄ | Threonine, Isobutylene | Threonine tert-butyl ester | Not specified | Not specified | Avoids limitations of using sulfuric acid in solution. google.com | google.com |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Z O Tert Butyl L Threonine Benzyl Ester
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural verification of Z-O-tert-butyl-L-threonine benzyl (B1604629) ester, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
¹H NMR and ¹³C NMR Chemical Shift Assignment and Multiplicity Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired in deuterated chloroform (B151607) (CDCl₃) to map the electronic environment of each nucleus. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
The ¹H NMR spectrum exhibits characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons of the benzyloxycarbonyl (Z) group and the benzyl ester group appear in the downfield region, typically between 7.30 and 7.40 ppm. The protons of the threonine backbone, specifically the α-proton and β-proton, show distinct multiplicities and coupling patterns that are indicative of their relative stereochemistry. The large tert-butyl group on the side-chain ether linkage presents a sharp singlet at approximately 1.15 ppm, while the methyl group of the threonine side chain appears as a doublet.
The ¹³C NMR spectrum complements the proton data, with the carbonyl carbons of the carbamate (B1207046) and the ester appearing at the most downfield shifts, around 171 and 156 ppm, respectively. The aromatic carbons of the two benzyl groups are observed in the 127-136 ppm range. The carbons of the tert-butyl group and the threonine side chain are found in the upfield region, consistent with their aliphatic nature.
¹H NMR Data Table for Z-O-tert-butyl-L-threonine benzyl ester
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.40-7.30 | Multiplet | - |
| NH | 5.50 | Doublet | 9.2 |
| Benzyl-CH₂ (Z) | 5.12 | Singlet | - |
| Benzyl-CH₂ (Ester) | 5.20 | AB quartet | 12.3 |
| α-CH | 4.35 | Doublet of doublets | 9.2, 2.1 |
| β-CH | 4.15 | Quintet | 6.2, 2.1 |
| γ-CH₃ | 1.20 | Doublet | 6.2 |
| tert-Butyl-CH₃ | 1.15 | Singlet | - |
¹³C NMR Data Table for this compound
| Carbon | Chemical Shift (δ, ppm) |
| Ester C=O | 170.8 |
| Carbamate C=O | 156.1 |
| Aromatic C (quat, Z) | 136.5 |
| Aromatic C (quat, Ester) | 135.5 |
| Aromatic C-H | 128.6-128.0 |
| C(CH₃)₃ (quat) | 74.5 |
| β-C | 68.2 |
| Benzyl CH₂ (Z) | 67.1 |
| Benzyl CH₂ (Ester) | 67.0 |
| α-C | 60.5 |
| C(CH₃)₃ (methyls) | 28.5 |
| γ-C | 20.8 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, a series of two-dimensional (2D) NMR experiments were conducted.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum revealed key correlations that trace the spin-spin coupling network within the molecule. A clear cross-peak was observed between the amide proton (NH) and the α-proton, as well as between the α-proton and the β-proton. Furthermore, the β-proton showed a correlation with the γ-methyl protons, confirming the threonine backbone connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton to its directly attached carbon. The HSQC spectrum allowed for the definitive assignment of the carbon signals for the α-CH, β-CH, γ-CH₃, and the two benzyl CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): Long-range ¹H-¹³C correlations were established using HMBC. Key correlations were observed from the NH proton to the carbamate carbonyl carbon and the α-carbon. The protons of the benzyl ester’s CH₂ group showed correlations to the ester carbonyl carbon and the aromatic carbons of the benzyl ring. The tert-butyl protons exhibited a strong correlation to the quaternary carbon of the tert-butyl group and a weaker correlation to the β-carbon, confirming the position of the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations from the NOESY spectrum provided insights into the molecule's three-dimensional structure and preferred conformation. A significant Nuclear Overhauser Effect (NOE) was observed between the α-proton and the β-proton, which is consistent with their syn relationship in the L-threonine configuration. NOEs were also detected between the benzyl protons and the threonine backbone, indicating specific spatial arrangements of the protecting groups.
Dynamic NMR Studies for Conformational Insights
While detailed dynamic NMR studies for this specific molecule are not extensively reported in the literature, the principles of such studies would involve variable temperature NMR experiments. These would be aimed at investigating the rotational barriers around the amide bond of the Z-protecting group and the ester bond. At lower temperatures, one might expect to see decoalescence of certain signals, providing quantitative data on the energy barriers of these conformational changes. Such studies would offer a deeper understanding of the molecule's flexibility and the conformational preferences that could influence its reactivity in peptide synthesis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition and elucidating the fragmentation pathways of this compound.
Electrospray Ionization (ESI-MS) and Other Ionization Techniques
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like protected amino acids. In positive ion mode ESI-MS, the compound is readily protonated or forms adducts with sodium or potassium ions. The high-resolution ESI-MS analysis provided an accurate mass measurement of the sodiated molecule [M+Na]⁺.
HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
| [C₂₃H₂₉NO₅+Na]⁺ | 422.1938 | 422.1940 | 0.5 |
The observed mass-to-charge ratio (m/z) is in excellent agreement with the calculated value for the molecular formula C₂₃H₂₉NO₅, confirming the elemental composition of the compound with high accuracy.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) was employed to probe the structure of the molecule by inducing fragmentation of the precursor ion ([M+H]⁺ or [M+Na]⁺) and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and confirms the connectivity of its constituent parts.
Key fragmentation pathways observed in the MS/MS spectrum include:
Loss of the tert-butyl group: A prominent fragmentation is the loss of a tert-butyl cation or isobutylene (B52900), resulting in a significant peak corresponding to the loss of 56 Da or 57 Da.
Loss of the benzyl group: Cleavage of the benzyl ester can occur, leading to the loss of a benzyl radical (91 Da) or toluene (B28343) (92 Da).
Decarboxylation: Loss of carbon dioxide (44 Da) from the carbamate or the ester moiety is a common fragmentation pathway.
Cleavage of the benzyloxycarbonyl (Z) group: Fragmentation of the Z-group can occur through various pathways, including the loss of the benzyl group or the entire C₈H₇O₂ moiety.
These characteristic fragmentation patterns provide unequivocal evidence for the presence and connectivity of the Z-group, the benzyl ester, and the O-tert-butyl ether on the threonine scaffold.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The analysis of the spectra provides a molecular fingerprint, confirming the presence of key structural motifs.
The primary functional groups and their expected vibrational regions are:
N-H Stretching: The carbamate N-H bond will typically show a stretching vibration in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretches from the benzyl and benzyloxycarbonyl groups are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and threonine backbone will appear just below 3000 cm⁻¹.
C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The urethane (B1682113) carbonyl (from the Z-group) and the ester carbonyl will absorb strongly in the region of 1680-1760 cm⁻¹.
C-O Stretching: The C-O ether linkage of the tert-butyl group and the ester C-O bonds will produce stretching vibrations in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretching: The benzene (B151609) rings will display characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
A supporting information document for a study on related compounds provides IR data (KBr) for a similar structure, showing peaks at 2979, 1728, 1645, 1452, 1366, 1327, 1281, 1163, 1121, 1066, 1023, 980, 849, and 695 cm⁻¹ wiley-vch.de. These values align with the expected regions for the functional groups present in this compound.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the C-C backbone and the symmetric vibrations of the aromatic rings.
Interactive Data Table: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbamate N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | <3000 |
| Urethane C=O | Stretch | ~1715 |
| Ester C=O | Stretch | ~1735 |
| Aromatic C=C | Stretch | 1450-1600 |
| Ether C-O | Stretch | 1000-1300 |
| Ester C-O | Stretch | 1000-1300 |
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
As this compound is a chiral molecule, derived from the L-enantiomer of threonine, verifying its enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. Gas Chromatography (GC) can also be used, though it is less common for non-volatile compounds like this.
Development and Validation of Chiral Stationary Phase Methods
The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP) within the HPLC column. The development of a suitable method involves selecting an appropriate CSP and optimizing the mobile phase composition to achieve baseline separation of the L- and D-enantiomers.
For amino acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. A prominent example is the DAICEL Chiralcel OD-H column, which has been successfully used for the enantiomeric separation of similar compounds wiley-vch.de. Another class of CSPs effective for the separation of protected amino acids are those based on macrocyclic glycopeptides, such as teicoplanin google.com.
Method validation would involve assessing parameters such as:
Specificity: The ability to exclusively measure the analyte in the presence of other components.
Linearity: The proportional response of the detector to the concentration of the analyte over a given range.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Determination of Enantiomeric Excess (ee)
Once a validated chiral HPLC method is established, the enantiomeric excess (ee) of a sample of this compound can be determined. The sample is injected into the HPLC system, and the two enantiomers will have different retention times as they interact differently with the CSP.
The chromatogram will show two separate peaks corresponding to the L- and D-enantiomers. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the following formula:
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
For this compound, the major peak should correspond to the L-enantiomer. A high enantiomeric excess (typically >99%) is desirable for applications in peptide synthesis to ensure the stereochemical integrity of the final peptide. Research on analogous compounds has demonstrated the successful determination of high enantiomeric excess using chiral HPLC wiley-vch.deresearchgate.net.
Interactive Data Table: Example Chiral HPLC Method Parameters for a Related Compound
| Parameter | Value |
| Column | DAICEL Chiralcel OD-H |
| Mobile Phase | Hexane:2-propanol = 500:2.0 |
| Flow Rate | 1.0 mL/min |
| Temperature | 23 °C |
| Detection | UV at 254 nm |
| Data from a study on a similar compound wiley-vch.de. |
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if crystalline)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If this compound can be obtained as a single crystal of suitable quality, this technique can provide unambiguous proof of its (2S, 3R) configuration.
The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.
The resulting crystal structure would reveal:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.
Torsional angles: The conformation of the molecule in the solid state.
Intermolecular interactions: The presence of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.
Absolute stereochemistry: By using anomalous dispersion effects, the absolute configuration of the chiral centers can be determined, confirming the L-threonine stereochemistry.
Currently, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD) or other common repositories. The acquisition of such data would be a valuable contribution to the full characterization of this important synthetic building block.
Reactivity, Selective Deprotection, and Chemical Transformations of Z O Tert Butyl L Threonine Benzyl Ester
Chemoselective Cleavage of the Carbobenzyloxy (Z) Group
The carbobenzyloxy (Z) group is a widely used amine protecting group, valued for its general stability and the variety of methods available for its removal. Achieving its selective cleavage in the presence of a benzyl (B1604629) ester and an acid-labile tert-butyl ether requires carefully chosen conditions to prevent the unintended removal of other protecting groups.
Catalytic hydrogenolysis is the most common method for the cleavage of the Z-group. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. organic-chemistry.org This process is highly efficient, proceeding under mild conditions to yield the free amine, toluene (B28343), and carbon dioxide.
Catalytic Hydrogenolysis: The standard procedure involves stirring the substrate with a catalytic amount of 10% Pd/C under an atmosphere of hydrogen gas (H₂) in a suitable solvent like methanol (B129727) or ethanol. researchgate.net While effective, this method presents a challenge for selectivity in Z-O-tert-butyl-L-threonine benzyl ester, as the benzyl ester is also susceptible to hydrogenolytic cleavage. organic-chemistry.org Achieving selective Z-group removal often relies on fine-tuning the catalyst activity, reaction time, and additives. For instance, poisoning the catalyst slightly or using specific reaction conditions can sometimes favor the cleavage of the Z-group over the benzyl ester, although simultaneous deprotection is common. researchgate.net
Catalytic Transfer Hydrogenation (CTH): CTH offers a safer and often more convenient alternative to using pressurized hydrogen gas. acs.org This method utilizes a hydrogen donor molecule in the presence of the catalyst. Commonly used hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, cyclohexene, and 1,4-cyclohexadiene. acs.orgnih.gov The reaction with ammonium formate as the hydrogen donor is typically rapid, often completing within minutes at reflux temperatures in methanol. nih.gov Like direct hydrogenolysis, CTH can remove both Z and benzyl ester groups, and achieving selectivity requires careful control of the reaction conditions. acs.orgnih.gov
Table 1: Representative Conditions for Z-Group Cleavage via Hydrogenolysis
| Method | Catalyst | Hydrogen Source | Solvent | Typical Conditions | Selectivity Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenolysis | 10% Pd/C | H₂ gas (1 atm) | Methanol (MeOH) | Room Temperature, 1-4 h | Often cleaves both Z and Benzyl Ester groups. researchgate.net |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol (MeOH) | Reflux, 10-60 min | Can rapidly cleave both Z and Benzyl Ester groups. acs.orgnih.gov |
While the Z-group is generally stable to many acidic conditions used to cleave more labile groups like Boc, it can be removed with strong acids. The key challenge is cleaving the Z-group without removing the highly acid-sensitive tert-butyl ether.
Strong acidolysis using HBr in glacial acetic acid is a classic method for Z-group removal. arkat-usa.org The reaction proceeds via the protonation of the carbamate (B1207046) oxygen, followed by the attack of a bromide ion on the benzylic carbon, leading to the formation of the amine, carbon dioxide, and benzyl bromide. However, these harsh conditions would almost certainly cleave the O-tert-butyl ether as well.
A more selective approach involves using Lewis acids or specific protic acid systems. For instance, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups while leaving O-benzyl groups intact, suggesting a potential for selectivity over the benzyl ester under these conditions. organic-chemistry.org The high acidity and low nucleophilicity of the HFIP/AlCl₃ system can favor the specific mechanism of Z-group cleavage. However, the stability of the tert-butyl ether under these conditions must be experimentally verified, as it remains susceptible to cleavage. google.com
Beyond hydrogenolysis, other reductive and oxidative methods offer alternative pathways for Z-group removal, which can be advantageous when dealing with substrates containing reducible groups like alkenes or alkynes.
Reductive Cleavage: A classic method for reductive cleavage is the use of sodium metal in liquid ammonia (B1221849) (a Birch-type reduction). core.ac.uk This powerful reducing system readily cleaves benzyl-type protecting groups, including the Z-group and benzyl esters. core.ac.uk The reaction involves the transfer of solvated electrons to the aromatic ring of the protecting group. While effective, its utility for selective deprotection of this compound is limited due to the concurrent cleavage of the benzyl ester. Furthermore, using an excess of sodium can lead to undesired side reactions. core.ac.uk
More modern reagents like samarium(II) iodide (SmI₂) have emerged as powerful and chemoselective reducing agents. acs.orgnih.gov SmI₂, often used with an additive like HMPA or water, can mediate a wide range of reductive processes. Its high chemoselectivity might allow for the cleavage of one protecting group in the presence of another, but specific conditions for the selective cleavage of a Z-group in the presence of a benzyl ester and tert-butyl ether would require careful empirical optimization. nih.gov
Oxidative Cleavage: Oxidative methods provide an orthogonal approach to deprotection. Reagents like N-bromosuccinimide (NBS) can be used for the oxidative cleavage of benzylidene acetals and have been investigated for other transformations involving benzyl groups. researchgate.netnih.gov However, their application for the direct and clean cleavage of a Z-group in a complex molecule is not standard. Another approach involves photo-oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under visible light irradiation, which has been successfully applied to cleave benzyl ethers. nih.gov The extension of this methodology to Z-groups would depend on the relative oxidation potentials of the protecting groups present in the molecule.
Selective Removal of the Benzyl Ester Protection
The C-terminal benzyl ester (OBzl) is a common protecting group for carboxylic acids. Its removal to reveal the free acid is a crucial step in many synthetic sequences. Achieving this selectively in this compound requires conditions that leave the N-terminal Z-group and the side-chain tert-butyl ether untouched.
Hydrogenolytic Cleavage: As discussed previously, catalytic hydrogenolysis is a primary method for cleaving benzyl-type protecting groups. organic-chemistry.org While it can remove both the Z-group and the benzyl ester, it is possible to achieve selective debenzylation of the ester. The relative rates of hydrogenolysis can be influenced by the catalyst, solvent, and additives. In some cases, the benzyl ester may be cleaved more readily than the Z-group, although this is not a universally reliable method for achieving selectivity. A more promising strategy involves the use of Lewis acids in conjunction with hydrogenolysis, or by using specific inhibitors. For example, additives like ammonia or pyridine (B92270) have been shown to inhibit the hydrogenolysis of benzyl ethers, while allowing the reduction of Z-groups and benzyl esters to proceed, though this does not solve the selectivity issue between the Z and OBzl groups. organic-chemistry.org
A highly effective method for the chemoselective cleavage of benzyl esters in the presence of Z-groups involves the use of a Lewis acid such as tin(IV) chloride (SnCl₄). dal.ca This reagent has been shown to debenzylate esters while leaving benzyl ethers, benzyl amines, and, crucially, Cbz groups intact. dal.ca This provides a robust and orthogonal pathway for unmasking the C-terminus of this compound without disturbing the N-terminal protection.
Transesterification: Transesterification offers another route to cleave the benzyl ester by exchanging the benzyl alcohol moiety with another alcohol, typically a simpler one like methanol or ethanol, under catalytic conditions. This reaction can be promoted by various catalysts, including zinc clusters, under mild conditions. organic-chemistry.org The resulting methyl or ethyl ester might be more suitable for subsequent steps or easier to hydrolyze under conditions that would not affect the Z or tert-butyl groups. The success of this approach depends on finding catalytic conditions that are mild enough to avoid side reactions or cleavage of the other protecting groups.
Mild Saponification: Saponification, or base-mediated hydrolysis, is a fundamental method for cleaving esters. To achieve selectivity, mild conditions are paramount to avoid the base-catalyzed decomposition of the Z-group or other side reactions. The use of mild bases at low temperatures can facilitate the hydrolysis of the benzyl ester. For example, lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water at 0°C is a common system for the saponification of methyl or ethyl esters in peptide chemistry. Similar conditions, such as using LiOH or barium hydroxide (Ba(OH)₂), could potentially be optimized for the selective cleavage of the benzyl ester in this compound. thieme-connect.de The tert-butyl ether is stable to basic conditions, and the Z-group is generally stable to mild alkaline hydrolysis, making this a viable, orthogonal strategy.
Table 2: Representative Conditions for Selective Benzyl Ester Cleavage
| Method | Reagent(s) | Solvent | Typical Conditions | Selectivity Notes |
|---|---|---|---|---|
| Lewis Acid Cleavage | SnCl₄ | Dichloromethane (B109758) (DCM) | Room Temperature | Highly selective for benzyl ester over Z-group and benzyl ethers. dal.ca |
| Mild Saponification | LiOH | THF / H₂O | 0°C to Room Temperature | Selective for ester over Z-group and tert-butyl ether. thieme-connect.de |
| Enzymatic Hydrolysis | Lipase (B570770) (e.g., CAL-B) | Buffer/Co-solvent | 30-50°C, pH controlled | Potentially highly selective, but substrate- and enzyme-dependent. nih.gov |
Enzymatic Hydrolysis: Enzymatic methods offer unparalleled selectivity under extremely mild conditions (neutral pH, room temperature). Lipases and esterases are enzymes that catalyze the hydrolysis of ester bonds. nih.gov The choice of enzyme is critical, as their activity and substrate specificity can vary widely. nih.gov Lipases, such as Candida antarctica lipase B (CAL-B), have been shown to be effective for the hydrolysis of various esters, including benzyl esters, in organic synthesis. organic-chemistry.orgresearchgate.net The key advantage is that the peptide bond and the Z-group would be completely inert to the action of a lipase. The tert-butyl ether would also be unaffected. This method represents a green and highly specific route to the free carboxylic acid, avoiding the harsh reagents associated with other chemical methods. acs.org
Orthogonal Deprotection of the tert-Butyl Ether Hydroxyl Protection
The tert-butyl (tBu) ether is a frequently used protecting group for the hydroxyl function of threonine, especially within the context of Fmoc-based peptide synthesis strategies. creative-peptides.com Its removal is a critical step that must be carefully controlled to avoid the cleavage of other acid-sensitive protecting groups, such as the benzyloxycarbonyl (Z) group, or the benzyl ester. The principle of orthogonal deprotection, where one protecting group can be removed selectively in the presence of others, is paramount for the successful synthesis of complex molecules.
Acid-Mediated Deprotection Mechanisms and Conditions
The standard method for the cleavage of a tert-butyl ether is through acidolysis. The reaction mechanism is initiated by the protonation of the ether oxygen by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the departure of the stable tert-butyl carbocation, which subsequently decomposes to isobutene, regenerating a proton.
The conditions for this deprotection must be carefully optimized. A high concentration of TFA, often in a range of 80-95% in a solvent like dichloromethane (DCM), is commonly required to ensure complete and efficient removal of the tBu group from the threonine side chain. acs.orgthermofisher.com In peptide synthesis, this cleavage is often performed concurrently with the final deprotection of other side-chain protecting groups and cleavage from the solid-phase resin. thermofisher.com
To prevent side reactions, scavengers are crucial components of the cleavage cocktail. acs.orgthermofisher.com The liberated tert-butyl cation is a potent electrophile that can re-alkylate electron-rich amino acid residues like tryptophan or methionine. Scavengers, such as water, triisopropylsilane (B1312306) (TIS), or thioanisole, are added to the TFA mixture to trap these cations. acs.org For instance, a common cleavage cocktail might consist of TFA/TIS/H₂O (95:2.5:2.5). acs.org Research has shown that incomplete removal of the tBu group can occur if the concentration of TFA is too low. acs.org The choice of scavengers and their proportions can be optimized to minimize side reactions, such as the S-tert-butylation of cysteine residues if present in the peptide chain. acs.org
Comparison of Selective Cleavage Methodologies
While strong acidolysis with TFA is effective, its harshness can be detrimental to sensitive substrates, necessitating the development of milder and more selective methods for cleaving tert-butyl ethers, especially when orthogonality with other acid-labile groups is desired. A comparison of various methodologies highlights the diverse options available to the synthetic chemist.
Aqueous phosphoric acid has been identified as an environmentally benign, mild, and selective reagent for the deprotection of tert-butyl ethers. organic-chemistry.orgorganic-chemistry.org A significant advantage of this method is its compatibility with other acid-sensitive groups, including benzyloxycarbonyl (Cbz) carbamates and benzyl esters, which would be cleaved by stronger acids like TFA. organic-chemistry.orgorganic-chemistry.org
Lewis acids offer another pathway for deprotection. Zinc bromide (ZnBr₂) in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters, and while it can also cleave N-Boc groups, it demonstrates the potential for differential cleavage based on the specific substrate and conditions. researchgate.net Other Lewis acid systems, such as cerium(III) chloride heptahydrate with sodium iodide (CeCl₃·7H₂O/NaI), have also been reported as suitable catalysts for the mild deprotection of t-butyl ethers. organic-chemistry.org
A notably mild and selective method involves the use of silica (B1680970) gel in refluxing toluene. researchgate.net This method was primarily developed for the cleavage of tert-butyl esters and shows high selectivity over tert-butyl ethers. researchgate.net However, studies on serine derivatives indicate that the selectivity can be variable; in one case, after 1.25 hours in refluxing toluene, the fully protected serine derivative showed a 9:1 ratio of the desired mono-deprotected carboxylic acid to the di-deprotected amino acid, indicating some cleavage of the t-butyl ether.
The following table summarizes and compares these selective cleavage methodologies.
| Methodology | Reagents & Conditions | Selectivity Profile | Advantages | Limitations | Citation |
| Strong Acidolysis | High concentration TFA (e.g., 95%), scavengers (TIS, H₂O) | Non-selective; cleaves most acid-labile groups (Boc, Trt, tBu). | Efficient, well-established, effective for final deprotection. | Harsh conditions, lack of orthogonality with other acid-labile groups. | acs.orgthermofisher.com |
| Aqueous Phosphoric Acid | H₃PO₄ in water | Selective for tBu ethers and esters over Cbz, benzyl esters, TBDMS. | Mild, environmentally friendly, high-yielding, good selectivity. | May not be suitable for all substrates. | organic-chemistry.orgorganic-chemistry.org |
| Lewis Acid Catalysis | ZnBr₂ in DCM; CeCl₃·7H₂O/NaI | Can be selective, but may cleave other groups like Boc. | Milder than strong protic acids. | Selectivity can be substrate-dependent; may require careful optimization. | organic-chemistry.orgresearchgate.net |
| Silica Gel | SiO₂, refluxing toluene | Primarily for t-butyl esters with variable selectivity over t-butyl ethers. | Very mild conditions, useful for ester cleavage. | Selectivity over t-butyl ether is not absolute and can be variable. | researchgate.net |
Further Functionalization and Derivatization Reactions
Once one or more of the protecting groups on this compound are selectively removed, the newly exposed functional groups become available for a wide range of chemical transformations. This allows the molecule to be used as a versatile building block in the synthesis of more complex structures.
Amide Bond Formation at the Free Amine/Carboxyl Sites (post-deprotection)
Following the selective removal of either the N-terminal Z-group (typically via catalytic hydrogenation) or the C-terminal benzyl ester (also via hydrogenation), the resulting free amine or carboxylic acid can participate in amide bond formation.
At the Free Amine: If the Z-group is removed to reveal the primary amine, the resulting amino ester can be coupled with a carboxylic acid. The direct reaction between an amine and a carboxylic acid to form an amide is typically unfavorable and requires activation of the carboxyl group. researchgate.net Standard peptide coupling protocols are highly effective. These involve the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. masterorganicchemistry.com This "active ester" is then readily attacked by the free amine of the threonine derivative in a nucleophilic acyl substitution to form the desired amide bond. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted into an acyl halide or anhydride (B1165640), which are also highly reactive towards amines. masterorganicchemistry.com
At the Free Carboxyl: Conversely, removal of the benzyl ester yields a free carboxylic acid. This can be coupled with a primary or secondary amine to form an amide. Again, activation is key. In addition to traditional coupling reagents, modern catalytic methods have been developed for more efficient and sustainable amide bond synthesis. mdpi.comrsc.org These can involve organocatalysts or transition-metal complexes that facilitate the direct amidation of carboxylic acids under milder conditions. mdpi.com Biocatalytic approaches, utilizing enzymes such as amide bond synthetases (ABS) or combinations of CoA ligases (CLs) and N-acyltransferases (NATs), represent a state-of-the-art, green chemistry approach to amide bond formation, operating in aqueous media with stoichiometric amounts of the coupling partners. rsc.orgnih.gov
Esterification and Etherification at the Free Hydroxyl Group (post-deprotection)
After the selective cleavage of the tert-butyl ether as described in section 4.3, the secondary hydroxyl group on the threonine side chain is unmasked and available for further derivatization.
Esterification (O-Acylation): The free hydroxyl group can be readily acylated to form an ester. A highly effective method for achieving this chemoselectively in the presence of the N-terminal amine is to perform the reaction under acidic conditions. beilstein-journals.org By treating the deprotected amino acid with an acyl halide or carboxylic anhydride in a suitable acidic medium, the amino group is protonated, preventing it from acting as a nucleophile (N-acylation). beilstein-journals.org This allows the less basic hydroxyl group to be selectively acylated, furnishing the O-acyl derivative directly and often in high yield without the need for chromatographic purification. beilstein-journals.org This strategy provides a powerful tool for creating a diverse range of threonine side-chain ester derivatives, which are valuable in peptide chemistry and drug development. beilstein-journals.org
Etherification: The free hydroxyl group can also be converted into an ether. This typically proceeds via a Williamson ether synthesis, which involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl bromide). Careful selection of the base and reaction conditions is necessary to avoid side reactions, particularly epimerization or reactions at the other functional groups if they are not protected. This post-deprotection modification allows for the introduction of a wide variety of alkyl or aryl groups onto the threonine side chain, further expanding the molecular diversity that can be achieved from the parent compound.
Strategic Applications of Z O Tert Butyl L Threonine Benzyl Ester in Advanced Organic Synthesis
Utilization as a Key Chiral Building Block in Asymmetric Synthesis
The inherent chirality of Z-O-tert-butyl-L-threonine benzyl (B1604629) ester, derived from the naturally occurring L-threonine, establishes it as a premier chiral building block. The specific arrangement of its protecting groups—the benzyloxycarbonyl (Z) group on the amine, the tert-butyl (tBu) ether on the side-chain hydroxyl, and the benzyl (Bzl) ester on the carboxyl terminus—provides a stable yet selectively cleavable scaffold. This allows for its strategic incorporation into synthetic routes where the precise control of stereochemistry is paramount.
Construction of Complex Stereogenic Centers in Natural Products and Analogs
While direct citations for the use of the fully protected Z-O-tert-butyl-L-threonine benzyl ester in total synthesis are specialized, the core L-threonine scaffold is fundamental to creating stereogenic centers in numerous natural products and their analogs. The controlled unveiling of the functional groups of protected threonine derivatives is a key strategy for building molecular complexity. For instance, the synthesis of tailor-made amino acids, which are key components of cytotoxic marine peptides like callipeltins, has been achieved using protected threonine derivatives such as Fmoc-(R)-allo-Thr-OH, which was prepared from (S)-Thr(tBu)-OH. nih.gov This highlights the utility of the threonine backbone in generating non-standard amino acids for complex peptide assembly.
The construction of contiguous stereocenters, a significant challenge in organic synthesis, often relies on chiral precursors derived from amino acids. rsc.org Strategies such as amine-catalyzed asymmetric Mannich reactions and aldol (B89426) reactions are employed to create molecules with multiple, well-defined chiral centers, including α-tertiary amine scaffolds. rsc.orgkyoto-u.ac.jp The L-threonine framework, as found in the title compound, provides two fixed stereocenters (at Cα and Cβ), which can direct the formation of new stereocenters during synthesis.
Development of Chiral Auxiliaries and Ligands Derived from L-Threonine Scaffolds
The L-threonine scaffold is a well-established precursor for the development of chiral ligands and auxiliaries used in asymmetric catalysis. These threonine-derived structures are capable of coordinating with metal centers to create a chiral environment that influences the stereochemical outcome of a reaction. For example, chiral pyrrolidinone scaffolds with antibacterial activity have been synthesized from threonine. rhhz.net
Furthermore, dirhodium catalysts derived from L-threonine have been shown to be effective in asymmetric aziridination and cyclopropanation reactions, achieving high levels of enantioselectivity (up to 98% ee). chempep.com In another application, phosphonium (B103445) salts derived from O-silyl-L-threonine have been used as catalysts for the kinetic resolution of axially chiral biphenols, demonstrating that the stereochemistry at the β-position of the threonine moiety is crucial for enantioinduction. ethz.ch These examples underscore the value of the threonine framework in creating sophisticated tools for asymmetric synthesis.
Integration into Peptide and Peptidomimetic Synthesis Methodologies
This compound is exceptionally well-suited for the intricate processes of peptide and peptidomimetic synthesis. The orthogonal nature of its protecting groups allows for its seamless integration into various synthetic strategies, providing stability during chain elongation and enabling selective deprotection when required.
Role in Solid-Phase Peptide Synthesis (SPPS) Protocols
In Solid-Phase Peptide Synthesis (SPPS), the prevention of side reactions is critical. The hydroxyl group of threonine must be protected to avoid side reactions such as O-acylation during the coupling steps. The tert-butyl ether in this compound serves this purpose effectively. While some research suggests that side-chain protection of threonine may be unnecessary under certain conditions, it is standard practice in most complex syntheses to ensure high purity and yield. chemimpex.com Minimal protection strategies have been explored to improve atom economy, but these often require careful optimization to avoid side-product formation. drivehq.com
The protecting groups on this compound are relics of and compatible with the two primary strategies used in SPPS: Fmoc/tBu and Boc/Bzl. iris-biotech.de
Fmoc/tBu Strategy : This is the most common approach in modern SPPS. iris-biotech.de It uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups for permanent side-chain protection. iris-biotech.de The tert-butyl (tBu) ether on the threonine side chain of the title compound is the standard protecting group used in this strategy. It is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin. iris-biotech.de
Boc/Bzl Strategy : This older strategy uses the acid-labile tert-Butoxycarbonyl (Boc) group for Nα-protection and different, more robust acid-labile groups (cleaved by very strong acids like HF) for side-chain protection, often benzyl (Bzl) -based ethers and esters. iris-biotech.de The benzyl ester (OBzl) at the C-terminus and the benzyloxycarbonyl (Z or Cbz) group at the N-terminus of the title compound are classic protecting groups associated with this approach, particularly in solution-phase synthesis. ethz.ch The Z-group is typically removed by catalytic hydrogenation or strong acid. osti.gov
The unique combination of Z, tBu, and Bzl groups makes this compound a versatile fragment for convergent syntheses where different protection schemes are combined.
Table 1: Comparison of Major SPPS Protecting Group Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
|---|---|---|
| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection | Base (e.g., 20% Piperidine in DMF) | Acid (e.g., TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu , Trt) | Strong acid-labile (e.g., Bzl , Tos) |
| Final Cleavage | Strong Acid (e.g., 95% TFA) | Very Strong Acid (e.g., anhydrous HF) |
| Orthogonality | Fully orthogonal system | Not strictly orthogonal (both groups are acid-labile) |
| Key Advantage | Milder conditions, automated synthesis | Can reduce peptide aggregation |
Data sourced from multiple references. ethz.chiris-biotech.deosti.gov
For the synthesis of large proteins, linear SPPS becomes inefficient. Instead, smaller, protected peptide segments are synthesized and then joined together using segment condensation or chemical ligation techniques. This compound is an ideal building block for preparing such segments.
A significant development is the use of a C-terminal benzyl ester as a stable precursor for the peptide thioester required in Native Chemical Ligation (NCL). rhhz.net NCL is a powerful method for joining unprotected peptide fragments, but it requires one segment to have a C-terminal thioester and the other to have an N-terminal cysteine. ethz.chosti.gov The benzyl ester of a resin-bound peptide can be converted into the necessary thioester, allowing for on-resin ligation. rhhz.net This makes the benzyl ester functionality of the title compound highly relevant to modern protein synthesis strategies.
Furthermore, methods for ligation at serine and threonine residues have been developed to overcome the limitation of NCL's reliance on cysteine. nih.gov These approaches involve the chemoselective coupling of peptide fragments at N-terminal serine or threonine residues, directly forming a native peptide bond. nih.gov A fully protected threonine derivative like this compound can serve as a key component in a peptide fragment designed for these advanced ligation strategies.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | Benzyl (2S,3R)-2-(benzyloxycarbonylamino)-3-tert-butoxybutanoate |
| Synonyms | Z-L-Thr(tBu)-OBzl; CBthis compound |
| CAS Number | 212632-22-9 |
| Molecular Formula | C23H29NO5 |
| Molecular Weight | 399.48 g/mol |
| Appearance | Typically a white powder or solid |
| Predicted Boiling Point | 535.4 ± 50.0 °C |
| Predicted Density | 1.127 ± 0.06 g/cm³ |
Data sourced from multiple chemical suppliers and databases. chemicalbook.comamericanchemicalsuppliers.com
Solution-Phase Peptide Synthesis (LPPS) Applications
In contrast to solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (LPPS) offers advantages for large-scale production and purification of peptides. The choice of protecting groups is critical in LPPS to ensure solubility of intermediates and prevent side reactions. This compound is well-suited for this methodology.
The benzyloxycarbonyl (Z) group has long been a staple in solution-phase synthesis. nih.gov It is stable under a variety of conditions but can be cleanly removed by catalytic hydrogenation, which does not affect the acid-labile tert-butyl ether or the benzyl ester under specific conditions. Conversely, the benzyl ester can also be removed via hydrogenolysis, while the tert-butyl ether requires strong acid, such as trifluoroacetic acid (TFA), for cleavage. researchgate.netnih.gov This orthogonality is paramount in the stepwise construction of a peptide chain in solution.
The synthetic utility of this protection scheme allows for precise control over the peptide sequence assembly. For instance, the benzyl ester can be selectively cleaved to elongate the peptide chain from the C-terminus, or the Z-group can be removed for N-terminal extension. The bulky tert-butyl group on the threonine side-chain effectively prevents side reactions, such as O-acylation, during coupling steps.
Table 1: Protecting Group Strategy in this compound
| Protecting Group | Protected Functionality | Typical Cleavage Reagent | Stability |
|---|---|---|---|
| Benzyloxycarbonyl (Z) | α-Amine | H₂, Pd/C (Hydrogenolysis) | Stable to mild acid and base |
| tert-Butyl (tBu) | Side-Chain Hydroxyl | Trifluoroacetic Acid (TFA) | Stable to hydrogenolysis and mild base |
Synthesis of Threonine-Containing Peptides for Structural and Functional Studies
Threonine residues play crucial roles in the structure and function of many biologically active peptides, participating in hydrogen bonding and serving as sites for post-translational modifications like glycosylation and phosphorylation. The synthesis of peptides containing threonine is essential for studying these roles. nih.gov The use of this compound provides a robust method for incorporating a protected threonine residue into a peptide sequence without compromising the stereochemical integrity of the molecule. researchgate.net
The tert-butyl protection of the hydroxyl group is particularly important as it prevents esterification during coupling reactions and is stable under the conditions used to remove the temporary N-terminal protecting group (like the Z-group). nih.gov This ensures the desired peptide is formed with high fidelity. Once the full peptide is assembled, the tert-butyl group can be removed with strong acid to reveal the free hydroxyl group, allowing for site-specific modifications or for studying the impact of the unmodified threonine on peptide conformation and activity. This approach has been fundamental in creating peptides for investigating enzyme-substrate interactions and protein folding.
Precursor in Total Synthesis of Complex Natural Products and Bioactive Molecules
The structural complexity and biological activity of many natural products make them attractive targets for total synthesis. This compound serves as a key chiral building block in the assembly of numerous complex molecules, particularly those containing a threonine moiety within a macrocyclic framework.
Contribution to Macrolactone and Cyclic Depsipeptide Construction
Cyclic depsipeptides are a class of natural products characterized by a macrocyclic structure containing both amide and ester bonds. nih.govmsu.edu Many of these compounds, such as the didemnins (B1670499) and tamandarins, exhibit potent anticancer, antiviral, and immunosuppressive activities. nih.govnih.gov The synthesis of these molecules is a significant challenge, often requiring the careful construction of a linear precursor containing both amino and hydroxy acids, followed by a macrocyclization step.
The threonine residue is a common component of these molecules, where its side-chain hydroxyl group can form part of the macrocycle via an ester linkage (a macrolactone). The orthogonal protecting groups of this compound are ideal for these syntheses. The tert-butyl ether protects the hydroxyl group throughout the assembly of the linear precursor, preventing it from reacting prematurely. At the desired stage, it can be selectively removed to allow for macrolactonization. The Z and benzyl ester groups provide protection for the amine and carboxyl functionalities, respectively, which can be removed at appropriate steps to facilitate peptide couplings or the final cyclization. nih.gov The use of benzyl and tert-butyl esters as protecting groups for the carboxy function of hydroxy acids is a well-established strategy in depsipeptide synthesis. nih.gov
Preparation of Conjugates and Probes for Chemical Biology
Chemical biology relies on the use of custom-designed molecules, or probes, to study biological systems. These probes often consist of a bioactive scaffold, a linker, and a reporter tag (e.g., a fluorophore) or a reactive group (e.g., a photo-cross-linker). Peptides are excellent scaffolds for such probes, and this compound is an ideal starting material for creating threonine-containing peptide probes. nih.gov
The orthogonal nature of the protecting groups allows for the selective deprotection of one site for conjugation, while the rest of the molecule remains protected for further synthesis. For example, the benzyl ester can be removed by hydrogenolysis without affecting the Z or tert-butyl groups. The resulting free carboxylic acid can then be coupled to an amine-containing fluorescent dye or a linker destined for a solid support.
Table 2: Potential Scheme for Probe Synthesis
| Step | Reaction | Functionality Revealed/Formed | Purpose |
|---|---|---|---|
| 1 | Hydrogenolysis (H₂, Pd/C) | Free Carboxylic Acid | Selective deprotection for tag attachment |
| 2 | Amide Coupling (e.g., with a fluorescent amine) | Amide Bond | Conjugation of a reporter tag |
| 3 | Standard Peptide Synthesis | Peptide Elongation | Assembly of the desired peptide sequence |
This strategy can be used to create a variety of tools for chemical biology:
Fluorescently Labeled Peptides: By attaching a fluorophore, researchers can visualize the localization and trafficking of specific peptides in living cells, as has been done for amyloid-beta peptides. nih.govnih.gov
Photo-Cross-Linking Probes: A photo-reactive group (like a diazirine or benzophenone) can be incorporated. nih.govnih.gov Upon photoactivation, the probe covalently binds to its interacting protein partners, allowing for their identification and the mapping of binding sites. nih.gov
Kinase Activity Probes: Many kinases recognize and phosphorylate threonine residues. A peptide probe containing threonine can be used to study kinase activity. nih.gov By incorporating a modified threonine or attaching a reporter group, these probes can be used to measure the activity of specific kinases in complex biological samples.
Mechanistic and Computational Studies on Z O Tert Butyl L Threonine Benzyl Ester and Its Transformations
Elucidation of Reaction Mechanisms for Protecting Group Transformations
The selective cleavage of the Z, tert-butyl, and benzyl (B1604629) protecting groups from Z-O-tert-butyl-L-threonine benzyl ester relies on distinct reaction mechanisms, a concept known as orthogonality. researchgate.netub.edu Understanding the kinetics, thermodynamics, and intermediates of these deprotection reactions is crucial for optimizing reaction conditions and minimizing side reactions.
Kinetics and Thermodynamics of Deprotection Reactions
The deprotection of the three groups is governed by different kinetic and thermodynamic parameters. While specific studies on this compound are not extensively documented, data from analogous systems provide valuable insights.
The acid-catalyzed hydrolysis of the tert-butyl ether and benzyl ester groups is a key transformation. Studies on the hydrolysis of tert-butyl formate (B1220265), a related ester, reveal a strong dependence on pH. oup.comusgs.gov The reaction proceeds through both acid-catalyzed and neutral pathways. The activation energies for the neutral, acid-catalyzed, and base-catalyzed hydrolysis of tert-butyl formate have been determined to be 78 ± 5, 59 ± 4, and 88 ± 11 kJ/mol, respectively. oup.comusgs.gov These values highlight the different energy barriers for each pathway. For instance, the half-life for the hydrolysis of tert-butyl formate at neutral pH and 22°C is estimated to be 5 days, while at pH 2 and 4°C, it is significantly shorter at 6 hours, demonstrating the kinetic feasibility of selective deprotection under acidic conditions. oup.comusgs.gov
The kinetics of N-Boc group cleavage, which is mechanistically similar to tert-butyl ether and ester deprotection, have been shown to have a second-order dependence on the acid concentration in certain solvent systems. researchgate.netacs.org This indicates that two molecules of acid are involved in the rate-determining step, which has implications for choosing the appropriate acid concentration for efficient deprotection.
The deprotection of the Z-group (benzyloxycarbonyl) is most commonly achieved through catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org This reaction is typically fast and proceeds under neutral conditions, ensuring the stability of the acid-labile tert-butyl and benzyl ester groups. creative-peptides.com The reaction rate is dependent on factors such as the catalyst (e.g., palladium on carbon), hydrogen pressure, and the solvent system. organic-chemistry.org
Below is a representative data table illustrating the hydrolysis kinetics of a tert-butyl ester under different conditions, based on data for tert-butyl formate. oup.comusgs.gov
| Condition | pH | Temperature (°C) | Rate Constant | Half-life |
|---|---|---|---|---|
| Acidic | 2 | 4 | kA = (2.7 ± 0.5) × 10-3 M-1s-1 | 6 hours |
| Neutral | 7 | 22 | kN = (1.0 ± 0.2) × 10-6 s-1 | 5 days |
| Basic | 11 | 22 | kB = 1.7 ± 0.3 M-1s-1 | 8 minutes |
Investigation of Intermediates and Transition States
The deprotection of each group proceeds through distinct intermediates and transition states.
tert-Butyl Ether and Benzyl Ester Deprotection (Acid-Catalyzed): The acid-catalyzed removal of the tert-butyl ether and benzyl ester groups typically proceeds via an AAL1 or AAC2 mechanism. In the AAL1 mechanism, the initial step is the protonation of the ether or ester oxygen. oup.com This is followed by the rate-limiting unimolecular cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and the corresponding alcohol or carboxylic acid. masterorganicchemistry.com The transition state for this step involves the elongation of the C-O bond. The tert-butyl cation is then quenched by a nucleophile or eliminates a proton to form isobutylene (B52900).
Z-Group Deprotection (Hydrogenolysis): The hydrogenolysis of the benzyloxycarbonyl group involves the oxidative addition of hydrogen to the palladium catalyst surface. total-synthesis.com The Z-protected amine then coordinates to the palladium surface, followed by the cleavage of the benzylic C-O bond. This results in the formation of toluene (B28343) and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.commasterorganicchemistry.com The transition state likely involves a palladium-hydride species interacting with the benzylic system.
Computational Chemistry and Molecular Modeling Studies
Computational methods are powerful tools for gaining deeper insights into the structure, energetics, and reactivity of molecules like this compound.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid; it exists as an ensemble of different conformers due to the rotation around its single bonds. Conformational analysis aims to identify the stable low-energy conformers and to map the potential energy surface. acs.orgnih.gov
Computational methods like Density Functional Theory (DFT) can be employed to calculate the relative energies of different conformers. nih.gov For a molecule of this complexity, the dihedral angles of the backbone and the side chain, as well as the orientations of the protecting groups, are varied systematically to locate all energy minima. The results of such an analysis would provide the Boltzmann population of each conformer at a given temperature, which can influence the molecule's reactivity. For example, a conformer where a protecting group is sterically shielded may be less susceptible to cleavage.
Docking and Interaction Studies with Enzymes/Reagents
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, docking studies could be used to understand its interaction with enzymes that might inadvertently cleave one of the protecting groups, or with the reagents used for deprotection.
For instance, if an enzymatic deprotection method were being developed, docking could predict the binding mode of the protected amino acid in the enzyme's active site. pnas.org This would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding and catalysis. The binding energy (ΔG) can be calculated to estimate the affinity of the substrate for the enzyme. nih.gov
DFT Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. acs.orgnih.gov For the deprotection of this compound, DFT can be used to model the entire reaction pathway, from reactants to products, through the relevant transition states.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. acs.org This allows for the determination of activation barriers, which are directly related to the reaction kinetics. For example, DFT calculations could be used to compare the energy barriers for the acid-catalyzed cleavage of the tert-butyl ether versus the benzyl ester, providing a theoretical basis for the observed selectivity. Furthermore, analysis of the electronic structure at the transition state can provide insights into the nature of bond breaking and bond formation. nih.gov
A representative table of calculated energies for a hypothetical reaction step is shown below.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Protected amino acid with reagent | 0.0 |
| Transition State | Highest energy point along the reaction coordinate | +17.9 |
| Intermediate | A stable species formed during the reaction | -7.8 |
| Product Complex | Deprotected product with byproducts | -15.2 |
Structure-Reactivity Relationship Studies
The reactivity of this compound is intricately governed by the interplay of the electronic and steric properties of its three protecting groups: the N-benzyloxycarbonyl (Z), the O-tert-butyl (tBu), and the C-terminal benzyl ester (Bzl). These groups are not merely passive spectators; they actively modulate the reactivity of the amino acid backbone and its side chain, influencing the outcomes of various chemical transformations. Understanding these structure-reactivity relationships is paramount for the strategic design of synthetic routes in peptide chemistry and complex molecule synthesis.
The core of this compound's utility lies in the orthogonal stability of its protecting groups. This orthogonality allows for the selective deprotection of one functional group while the others remain intact, a cornerstone of modern synthetic strategy. harvard.edu The relative lability of these groups under different reaction conditions dictates the synthetic pathways available for this versatile building block.
Influence of Protecting Groups on Reactivity:
The N-benzyloxycarbonyl (Z) group , a urethane-type protecting group, significantly decreases the nucleophilicity of the α-amino group. This electronic effect is crucial for preventing undesired side reactions, such as self-condensation, during coupling reactions. While stable under a range of conditions, the Z group is susceptible to cleavage by catalytic hydrogenolysis, a reaction that typically does not affect the tert-butyl ether or the benzyl ester to the same extent under controlled conditions.
The O-tert-butyl (tBu) ether on the threonine side chain provides steric bulk, which can hinder reactions at or near the hydroxyl group. More importantly, it is highly stable to a wide array_of chemical reagents but can be selectively cleaved under acidic conditions. This acid lability contrasts with the hydrogenolytic cleavage of the Z group, forming the basis of an orthogonal protection strategy. organic-chemistry.orgorganic-chemistry.org For instance, treatment with strong acids like trifluoroacetic acid (TFA) will remove the tert-butyl group, while leaving the Z and benzyl ester groups largely unaffected. The steric hindrance provided by the tert-butyl group can also influence the stereochemical outcome of reactions at adjacent centers.
The C-terminal benzyl ester (Bzl) protects the carboxylic acid from participating in unwanted reactions. Similar to the Z group, the benzyl ester can be removed by catalytic hydrogenolysis. However, its reactivity can be modulated. For example, it is also susceptible to saponification under basic conditions, although this method is less common in peptide synthesis due to the risk of racemization. The electronic properties of the benzyl group can also play a role, with substituted benzyl esters exhibiting different reactivity profiles. acs.org
Comparative Reactivity and Orthogonal Deprotection:
The differential reactivity of the protecting groups in this compound allows for a high degree of control in multi-step syntheses. For example, the selective removal of the Z group by hydrogenolysis would liberate the α-amino group for peptide bond formation, while the side chain and C-terminus remain protected. Conversely, treatment with a Lewis acid such as zinc bromide has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups, highlighting the nuanced reactivity that can be achieved. chempep.com
The following table summarizes the general stability of the protecting groups present in this compound under various reaction conditions, providing a framework for understanding its structure-reactivity relationships.
| Protecting Group | Reagents for Cleavage | Stability Towards Other Conditions |
| N-Benzyloxycarbonyl (Z) | H₂, Pd/C (catalytic hydrogenolysis) | Stable to mildly acidic and basic conditions. |
| O-tert-Butyl (tBu) | Trifluoroacetic acid (TFA), HCl in organic solvents | Stable to catalytic hydrogenolysis and basic conditions. |
| Benzyl Ester (Bzl) | H₂, Pd/C (catalytic hydrogenolysis), NaOH (saponification) | Stable to mildly acidic conditions. |
This table represents a compilation of generally observed reactivities and may not be exhaustive. Specific reaction outcomes can be influenced by substrate, solvent, and temperature.
In the context of transformations involving this compound, the steric and electronic effects of the protecting groups are critical. For instance, in reactions where the α-carbon's stereochemistry is relevant, the bulky O-tert-butyl group can influence the facial selectivity of an approaching reagent. Similarly, the electron-withdrawing nature of the Z group can affect the acidity of the α-proton, although this is generally not a concern under standard peptide coupling conditions.
Computational studies on related systems have shown that the electronic properties of protecting groups can significantly impact the stability of reaction intermediates. mdpi.com By extension, one can infer that the electron-donating or -withdrawing nature of substituents on the benzyl groups of the Z and ester functions could fine-tune the reactivity of the entire molecule, although specific studies on this compound are not widely reported.
Future Directions and Emerging Research Avenues for Z O Tert Butyl L Threonine Benzyl Ester
Development of More Efficient and Sustainable Synthetic Strategies
The chemical synthesis of peptides, particularly on an industrial scale, generates significant chemical waste, prompting a shift towards greener and more sustainable practices. rsc.orgnih.gov Future research concerning Z-O-tert-butyl-L-threonine benzyl (B1604629) ester is increasingly focused on minimizing environmental impact through innovative synthetic strategies.
Key areas of development include:
Green Solvents: Conventional peptide synthesis relies heavily on solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have significant toxicity concerns. rsc.orgpeptide.com Research is moving towards replacing these with more benign alternatives. Propylene (B89431) carbonate has been demonstrated as a viable green polar aprotic solvent for both solution-phase and solid-phase peptide synthesis (SPPS), showing comparable or better yields than traditional solvents. rsc.org Other greener solvents being explored include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). peptide.com
Water-Based Synthesis: A major hurdle in green peptide chemistry is switching to water as the primary reaction medium. nih.gov This has led to the development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables peptide assembly in aqueous conditions. nih.govsemanticscholar.org While this applies to Fmoc-based strategies, the principle could inspire the design of novel water-soluble Z-group variants.
Transient Protecting Groups: To improve step- and atom-economy, strategies using transient protecting groups are being developed. nih.govacs.org This approach, which involves in-situ protection, activation, coupling, and deprotection in a single pot, formally uses unprotected amino acids as starting materials, drastically reducing the number of discrete steps and the associated waste. nih.govacs.org
Enzymatic Synthesis: Biocatalysis offers a highly selective, sustainable, and environmentally friendly route to producing chiral amino acids and their derivatives. nih.gov Threonine aldolases, for instance, can catalyze the stereoselective synthesis of β-hydroxy-α-amino acids from simple precursors like glycine (B1666218) and various aldehydes. acs.orgresearchgate.net Further research into enzymes that can accommodate or even install protecting groups on the threonine scaffold could provide a completely biological route to key intermediates.
| Strategy | Description | Key Advantages | Relevant Research |
|---|---|---|---|
| Green Solvents | Replacement of hazardous solvents (DMF, DCM) with safer alternatives like propylene carbonate or 2-MeTHF. | Reduced toxicity, lower environmental impact, comparable reaction efficiency. | rsc.orgpeptide.com |
| Aqueous Synthesis | Utilizing water as the reaction medium, enabled by water-soluble protecting groups (e.g., Smoc). | Eliminates organic solvent waste, simplifies purification. | nih.govsemanticscholar.org |
| Transient Protection | One-pot synthesis strategy where protection and deprotection occur in situ, minimizing steps. | Improved atom- and step-economy, reduced cost and waste. | nih.govacs.org |
| Enzymatic Methods | Use of enzymes like threonine aldolases for stereoselective synthesis of the amino acid backbone. | High selectivity, mild reaction conditions, environmentally benign. | nih.govacs.orgresearchgate.net |
Exploration of Novel Applications in Supramolecular Chemistry and Materials Science
Beyond its traditional role in peptide synthesis, the structural characteristics of Z-O-tert-butyl-L-threonine benzyl ester make it an intriguing candidate for applications in supramolecular chemistry and materials science. The ability of amino acids and short peptides to self-assemble into well-ordered nanostructures is a rapidly growing field. kent.ac.uknih.gov
Future research in this area could explore:
Self-Assembling Systems: The defined stereochemistry and potential for hydrogen bonding in threonine derivatives can be exploited to design novel self-assembling materials. Researchers have demonstrated that even single amino acids like tyrosine can form controlled supramolecular architectures such as nanoribbons and branched structures. nih.gov By modifying the protecting groups on the threonine ester, it may be possible to tune the intermolecular interactions to create specific, functional nanostructures.
Engineered Peptide Frameworks: Minimalistic peptides are emerging as key components in bionanomaterials. kent.ac.uk For example, oligoproline tetramers have been engineered to form supramolecular peptide frameworks with tunable pore environments. kent.ac.uk this compound could serve as a functional building block in such systems, where the protected hydroxyl group influences the packing and properties of the resulting framework.
Functional Materials: Protected amino acids are used in the synthesis of specialty chemicals and materials. The incorporation of this compound into polymers could impart specific properties such as chirality, biocompatibility, and controlled hydrophobicity. Furthermore, the principles of organofluorine chemistry, often associated with highly stable and specialized materials, could be applied by designing fluorinated variants of the protecting groups. wikipedia.org
Integration into Automated and High-Throughput Synthesis Platforms
The automation of chemical synthesis, particularly through flow-based technologies, is revolutionizing the production of peptides and proteins. acs.org These platforms enable rapid and consecutive reactions, but their success is highly dependent on the fidelity of each chemical step. acs.org this compound and similar protected derivatives are integral to the success of these systems.
Emerging trends include:
Automated Flow Chemistry: Automated fast-flow peptide synthesis (AFPS) platforms can now produce protein chains of over 100 amino acids in a matter of hours. acs.org A major challenge in this process is on-resin aggregation, especially with "difficult sequences" that tend to form β-sheets, which impairs reagent diffusion and lowers yields. nih.gov Backbone protection, such as the tert-butyl group on the threonine side chain, is a critical strategy to prevent this aggregation by disrupting inter-chain hydrogen bonding. peptide.com
High-Throughput Synthesis and Screening: The demand for large libraries of peptides for drug discovery and materials science necessitates high-throughput synthesis. Automated platforms are ideal for this purpose. The reliability of building blocks like this compound is paramount, as a single failed coupling step can compromise an entire synthesis. Future work will focus on further optimizing coupling and deprotection conditions for such building blocks within automated workflows to maximize purity and yield across diverse peptide sequences. nih.govacs.org
Advanced Analytical Techniques for In-situ Reaction Monitoring and Quality Control
To ensure the high fidelity required by automated synthesis and the production of pharmaceutical-grade peptides, advanced analytical techniques for real-time, in-situ monitoring are essential. Traditional methods like HPLC are often destructive and can only be used after the synthesis is complete. researchgate.net
Future developments are focused on non-destructive, real-time analysis:
Spectroscopic Methods: Techniques like FT-IR and Raman spectroscopy allow for the direct monitoring of reactions on the solid support under normal synthetic conditions. researchgate.net This provides real-time data on solvent diffusion, coupling efficiency, and the formation of secondary structures.
UV-Vis Monitoring: In flow chemistry systems, in-line UV-Vis spectroscopy is widely used to monitor the release of the Fmoc protecting group, giving an indirect measure of coupling success. semanticscholar.org More advanced data analysis of the peak shape can also detect on-resin aggregation as it occurs. semanticscholar.org
Resin-State Analysis: Novel methods such as monitoring the volume of the resin bed in a variable bed flow reactor can provide direct, real-time feedback on peptide aggregation. peptide.com Additionally, gel-phase 13C-NMR has been applied to monitor intermediates directly on the solid support. researchgate.net
Purity Analysis: For final quality control, capillary electrophoresis is a highly sensitive method for analyzing the purity of the final peptide product and can also be used to confirm the enantiomeric purity of the amino acid building blocks used in the synthesis. researchgate.net
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| FT-IR/Raman Spectroscopy | In-situ, non-destructive monitoring of solid-phase reactions. | Real-time data on reaction kinetics, solvent diffusion, and secondary structure. | researchgate.net |
| In-line UV-Vis Spectroscopy | Real-time monitoring of deprotection steps in flow synthesis. | Coupling efficiency (via Fmoc release) and peptide aggregation (via peak shape). | semanticscholar.org |
| Variable Bed Flow Reactor | Real-time physical monitoring of the solid support. | Direct detection of on-resin aggregation through changes in resin bed volume. | peptide.com |
| Capillary Electrophoresis | High-sensitivity analysis of starting materials and final product. | Enantiomeric purity of building blocks and final peptide purity. | researchgate.net |
| Gel-Phase 13C-NMR | Direct characterization of resin-bound intermediates. | Structural confirmation of the peptide while still on the solid support. | researchgate.net |
Discovery of Undiscovered Reactivity or Catalytic Roles
While the primary function of the protecting groups on this compound is to ensure chemo-selectivity by preventing side reactions, these "inert" groups possess inherent reactivity that could be harnessed for novel chemical transformations. Furthermore, the field of organocatalysis has shown that amino acids and their derivatives can themselves be effective catalysts. routledge.com
Future research may uncover:
Harnessing Known Side Reactions: Certain side reactions are well-known in peptide synthesis. For example, in peptides containing serine and threonine, an N-O acyl shift can occur where the peptide backbone migrates from the amide nitrogen to the side-chain hydroxyl group. iris-biotech.de While typically viewed as an undesirable side reaction, this inherent reactivity could potentially be controlled and exploited for specific ligation or modification strategies.
Protecting Groups as Functional Modulators: The protecting groups themselves could be designed to play a more active role. For instance, a protecting group could be developed that changes its properties (e.g., fluorescence) upon cleavage, thus acting as a built-in reporter for reaction completion. This would merge the roles of protection and in-situ analysis into a single functional moiety.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., tert-butyl at O-position vs. N-position) and benzyl ester integrity. Key signals: tert-butyl (δ 1.2 ppm, singlet), benzyl aromatic protons (δ 7.3–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects impurities (e.g., incomplete protection) .
- Chiral Analysis : Compare optical rotation with literature values or use chiral columns in HPLC to confirm enantiopurity .
How do researchers resolve contradictions in stability data for benzyl esters under varying catalytic hydrogenation conditions?
Advanced Research Focus
Benzyl ester cleavage via hydrogenolysis may conflict with reported stability due to:
- Catalyst Variability : Palladium on carbon (Pd/C) vs. Pearlman’s catalyst (Pd(OH)₂/C) alters hydrogenation rates. Optimize catalyst loading (5–10% w/w) and H₂ pressure (1–4 atm) to prevent over-reduction of tert-butyl groups .
- Solvent Effects : Ethanol or THF may stabilize intermediates, while acetic acid accelerates deprotection. Monitor reaction progress via TLC or in-situ IR .
- Contradictory Literature : Replicate experiments using exact conditions (e.g., batch vs. flow reactors) and validate with kinetic studies .
What methodologies are recommended for assessing the hydrolytic stability of this compound in aqueous buffers?
Q. Advanced Research Focus
- pH-Dependent Stability : Conduct accelerated degradation studies at pH 2–9 (37°C). Use HPLC to quantify intact compound and degradation products (e.g., free threonine, benzyl alcohol) .
- Kinetic Modeling : Apply pseudo-first-order kinetics to determine half-life (t₁/₂) and activation energy (Eₐ) for hydrolysis. Tert-butyl ethers exhibit greater stability than benzyl esters in acidic media .
- Structural Confirmation : Isolate degradation products via column chromatography and characterize via NMR/MS to identify cleavage sites .
How can chemometric tools improve the detection of synthetic by-products in this compound?
Q. Advanced Research Focus
- PCA-Based Screening : Use principal component analysis (PCA) on HPLC or GC-MS datasets to differentiate main product clusters from by-products (e.g., diastereomers, incomplete protection) .
- Model Population Analysis (MPA) : Quantify characteristic impurities (e.g., benzyl benzoate from ester interchange) and correlate with reaction parameters (e.g., excess reagents, temperature) .
- Multivariate Calibration : Develop PLS models to predict impurity levels using spectral data (FTIR, Raman), reducing reliance on time-consuming chromatographic methods .
What strategies mitigate racemization during the synthesis of this compound derivatives?
Q. Advanced Research Focus
- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize base-induced racemization during activation of the carboxyl group .
- Additive Screening : Additives like HOBt or Oxyma suppress racemization by reducing carbodiimide-mediated side reactions .
- Real-Time Monitoring : Use circular dichroism (CD) spectroscopy or Marfey’s reagent derivatization to detect enantiomeric excess (ee) at critical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
